
2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrophenyl group and an ethyl ester functional group
Métodos De Preparación
The synthesis of 2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 5-(4-nitrophenyl)-2-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo reduction to form amine derivatives, which may interact with biological targets such as enzymes or receptors. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
2-Furancarboxylic acid, 5-(4-nitrophenyl)-, ethyl ester can be compared with other similar compounds, such as:
5-(4-Nitrophenyl)-2-furoic acid: This compound lacks the ethyl ester group but shares the nitrophenyl and furan moieties.
Ethyl 2-furancarboxylate: This compound has a similar furan ring and ethyl ester group but lacks the nitrophenyl substitution.
5-Hydroxymethyl-2-furancarboxylic acid: This compound has a hydroxymethyl group instead of the nitrophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60336-04-1 |
|---|---|
Fórmula molecular |
C13H11NO5 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
ethyl 5-(4-nitrophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13(15)12-8-7-11(19-12)9-3-5-10(6-4-9)14(16)17/h3-8H,2H2,1H3 |
Clave InChI |
IRPGRWKUENLKLS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


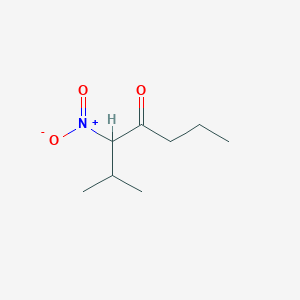
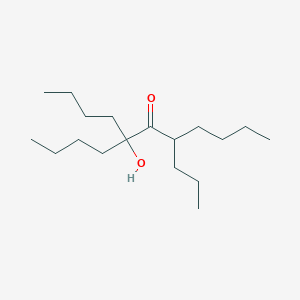
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
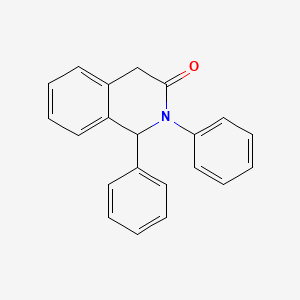
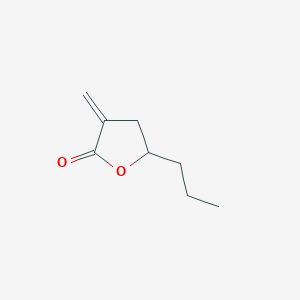
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
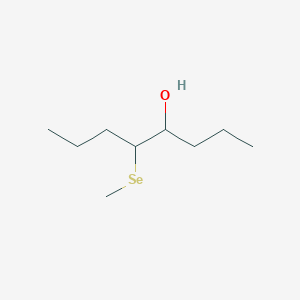
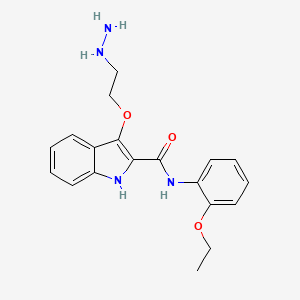
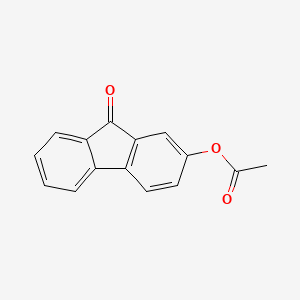

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
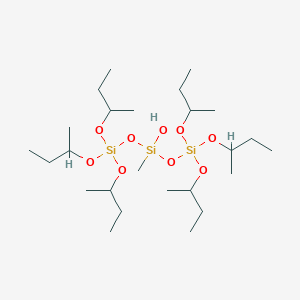
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
